molecular formula C13H18O2 B2516008 (R)-1-Cyclopentyl-1-phenylethane-1,2-diol CAS No. 183201-49-2

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol

Cat. No.: B2516008
CAS No.: 183201-49-2
M. Wt: 206.285
InChI Key: PZTPLIMWPOIMPS-ZDUSSCGKSA-N
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Description

®-1-Cyclopentyl-1-phenylethane-1,2-diol is an organic compound characterized by a cyclopentyl group and a phenyl group attached to an ethane backbone, with two hydroxyl groups on the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopentyl-1-phenylethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl bromide and phenylacetaldehyde.

    Grignard Reaction: Cyclopentyl bromide is reacted with magnesium to form cyclopentylmagnesium bromide, a Grignard reagent.

    Addition Reaction: The Grignard reagent is then added to phenylacetaldehyde, resulting in the formation of ®-1-Cyclopentyl-1-phenylethanol.

    Oxidation: The secondary alcohol is oxidized to form the corresponding ketone.

    Reduction: Finally, the ketone is reduced to ®-1-Cyclopentyl-1-phenylethane-1,2-diol using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of ®-1-Cyclopentyl-1-phenylethane-1,2-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclopentyl-1-phenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination are commonly employed.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides and amines.

Scientific Research Applications

®-1-Cyclopentyl-1-phenylethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Cyclopentyl-1-phenylethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cyclopentyl-1-phenylethane-1,2-diol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-Cyclopentyl-1-phenylethanol: Lacks one hydroxyl group compared to ®-1-Cyclopentyl-1-phenylethane-1,2-diol.

    1-Cyclopentyl-1-phenylethane: Lacks both hydroxyl groups.

Uniqueness

®-1-Cyclopentyl-1-phenylethane-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of ®-1-Cyclopentyl-1-phenylethane-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-cyclopentyl-1-phenylethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPLIMWPOIMPS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@](CO)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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